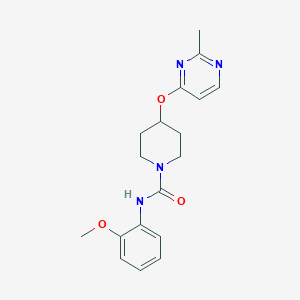
N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring, a methoxyphenyl group, and a methylpyrimidine moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is C20H25N3O3 with a molecular weight of 355.4 g/mol. The structural characteristics suggest potential interactions with various biological targets, including receptors and enzymes involved in disease processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain piperidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. One study demonstrated that a related compound exhibited an IC50 value of 11.3 μM against the HepG2 liver cancer cell line, indicating promising antitumor activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been noted for their effectiveness against various bacterial strains. For example, derivatives containing piperidine and pyrimidine rings have shown significant antibacterial effects, making them candidates for further exploration in antimicrobial drug development .
Anti-inflammatory Effects
Preliminary studies have also highlighted the anti-inflammatory potential of compounds within this chemical class. Research on piperidine derivatives has indicated their ability to suppress COX-2 activity, an enzyme involved in inflammatory responses. One study reported IC50 values for related compounds at 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituents on the Phenyl Ring: The presence of electron-donating groups (e.g., methoxy) enhances the compound's interaction with biological targets.
- Pyrimidine Moiety: Variations in the pyrimidine substituents can significantly affect the compound's pharmacological profile, influencing both potency and selectivity against specific enzymes or receptors .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions that incorporate various coupling mechanisms. Common methods include:
- Formation of the Piperidine Ring: This can be achieved through reductive amination or cyclization.
- Attachment of Functional Groups: Nucleophilic substitution reactions are often employed to attach the pyrimidine moiety to the piperidine structure.
These synthetic routes are critical for producing compounds with optimized biological activity .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Antitumor Efficacy: A study evaluated a series of piperidine derivatives against several cancer cell lines, noting significant inhibition rates and apoptosis induction in resistant breast cancer cells when combined with traditional chemotherapeutics like doxorubicin .
- Antimicrobial Testing: Another investigation tested pyrimidine-containing piperidine derivatives against a panel of bacterial strains, revealing promising results that warrant further exploration in drug development .
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-10-7-17(20-13)25-14-8-11-22(12-9-14)18(23)21-15-5-3-4-6-16(15)24-2/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGMJAQBWOLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














